molecular formula C9H7N3O B3265478 1-Hydroxy-2-methyl-1H-benzimidazole-6-carbonitrile CAS No. 405314-03-6

1-Hydroxy-2-methyl-1H-benzimidazole-6-carbonitrile

Cat. No.: B3265478
CAS No.: 405314-03-6
M. Wt: 173.17 g/mol
InChI Key: FWZWHSVVIOTYNH-UHFFFAOYSA-N
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Description

1-Hydroxy-2-methyl-1H-benzimidazole-6-carbonitrile is a heterocyclic compound that belongs to the benzimidazole family Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Hydroxy-2-methyl-1H-benzimidazole-6-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-methylbenzimidazole with cyanogen bromide in the presence of a base. The reaction is carried out in an organic solvent such as acetonitrile, and the product is isolated through crystallization.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions: 1-Hydroxy-2-methyl-1H-benzimidazole-6-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.

    Reduction: The nitrile group can be reduced to an amine.

    Substitution: The methyl group can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

    Substitution: Electrophilic reagents such as halogens or sulfonyl chlorides in the presence of a Lewis acid catalyst.

Major Products Formed:

    Oxidation: Formation of 1-oxo-2-methyl-1H-benzimidazole-6-carbonitrile.

    Reduction: Formation of 1-hydroxy-2-methyl-1H-benzimidazole-6-amine.

    Substitution: Formation of various substituted benzimidazole derivatives depending on the electrophile used.

Scientific Research Applications

1-Hydroxy-2-methyl-1H-benzimidazole-6-carbonitrile has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its antimicrobial, antiviral, and anticancer properties.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 1-Hydroxy-2-methyl-1H-benzimidazole-6-carbonitrile involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor binding domains. The exact pathways and targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

    2-Methylbenzimidazole: Shares the benzimidazole core but lacks the hydroxyl and nitrile groups.

    1-Hydroxy-2-methyl-1H-benzimidazole-6-carboxylic acid: Similar structure but with a carboxylic acid group instead of a nitrile.

    2-Hydroxybenzimidazole: Contains a hydroxyl group but differs in the position of the substituents.

Uniqueness: 1-Hydroxy-2-methyl-1H-benzimidazole-6-carbonitrile is unique due to the presence of both hydroxyl and nitrile groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various applications.

Properties

IUPAC Name

3-hydroxy-2-methylbenzimidazole-5-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7N3O/c1-6-11-8-3-2-7(5-10)4-9(8)12(6)13/h2-4,13H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWZWHSVVIOTYNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(N1O)C=C(C=C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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